![molecular formula C20H17F3N4O2S2 B2675910 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392296-45-6](/img/structure/B2675910.png)
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
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Description
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O2S2 and its molecular weight is 466.5. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, has been repurposed as a trifluoromethyl radical precursor. Researchers have discovered that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, enabling the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .
- The compound’s structure may be explored for its potential as a UV light-emitting material. Polyimides containing a siloxane unit in the main chain have been synthesized, exhibiting intense photoluminescence (PL) in the UV region at room temperature. Investigating the photophysical properties of this compound could lead to applications in optoelectronic devices and UV light sources .
- Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and forming C–N bonds. This method involves the reaction of an aromatic aldehyde with o-phenylenediamine. Exploring the reactivity of our compound in similar reactions could contribute to the development of novel C–N bond-forming strategies .
Photoredox Catalysis and S-Trifluoromethylation
Ultraviolet (UV) Light-Emitting Materials
C–N Bond Formation via Aromatic Aldehydes
properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-11-6-12(2)8-15(7-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBJXKEKIENKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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